molecular formula C7H12N2O B13064635 (3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL

(3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL

Cat. No.: B13064635
M. Wt: 140.18 g/mol
InChI Key: CNVKMNFJBYOHNY-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL is an organic compound with a unique structure that includes an amino group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL typically involves the reaction of pyrrole with a suitable amino alcohol precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL involves its interaction with specific molecular targets and pathways. The amino group and pyrrole ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to a range of biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-3-Amino-3-pyrrol-2-ylpropan-1-OL include other amino alcohols and pyrrole derivatives, such as:

  • (3R)-3-Amino-3-phenylpropan-1-OL
  • (3R)-3-Amino-3-pyrrol-2-ylbutan-1-OL

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both an amino group and a pyrrole ring. This unique combination of features allows it to participate in a wide range of chemical and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(3R)-3-amino-3-(1H-pyrrol-2-yl)propan-1-ol

InChI

InChI=1S/C7H12N2O/c8-6(3-5-10)7-2-1-4-9-7/h1-2,4,6,9-10H,3,5,8H2/t6-/m1/s1

InChI Key

CNVKMNFJBYOHNY-ZCFIWIBFSA-N

Isomeric SMILES

C1=CNC(=C1)[C@@H](CCO)N

Canonical SMILES

C1=CNC(=C1)C(CCO)N

Origin of Product

United States

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